2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide
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Overview
Description
2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes or proteins in the body, leading to its observed effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. These include anti-tumor activity, anti-inflammatory properties, and the ability to inhibit certain enzymes or proteins in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide in lab experiments is its potential to exhibit anti-tumor activity and anti-inflammatory properties. However, a limitation of using this compound is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experimental settings.
Future Directions
There are several future directions for research involving 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide. One direction is to further investigate its potential anti-tumor activity and explore its use in cancer research. Another direction is to study its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research could be done to better understand its mechanism of action and potential effects in different experimental settings.
Synthesis Methods
The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide involves the reaction of 2-cyanophenylacetic acid with thiosemicarbazide, followed by the addition of hydrazine hydrate and sodium nitrite. The resulting compound is then treated with acetic anhydride and triethylamine to yield the final product.
Scientific Research Applications
2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide has been used in various scientific research studies. One study found that this compound has potential anti-tumor activity, making it a candidate for further investigation in cancer research. Another study found that this compound has anti-inflammatory properties, suggesting it could be used in the treatment of inflammatory diseases.
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c12-5-7-3-1-2-4-8(7)14-9(18)6-19-11-15-10(13)16-17-11/h1-4H,6H2,(H,14,18)(H3,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNJZRCSCMECBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.